molecular formula C14H16N2O2 B4055859 2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide

2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide

Cat. No.: B4055859
M. Wt: 244.29 g/mol
InChI Key: KHTRJRPNPUBQOC-KTKRTIGZSA-N
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Description

2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a cyclohexylidene moiety through a methylene bridge

Scientific Research Applications

2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with 2-oxocyclohexanone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired product.

Another method involves the use of protecting groups such as N-Alloc, N-Boc, or N-Cbz to facilitate the amidation process. These protecting groups can be removed under mild conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., ZrCl4) immobilized on diatomite earth can enhance the efficiency of the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various substituted benzamides and cyclohexylidene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzamide and cyclohexylidene moieties allows for versatile chemical modifications and interactions with various biological targets.

Properties

IUPAC Name

2-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-14(18)11-6-2-3-7-12(11)16-9-10-5-1-4-8-13(10)17/h2-3,6-7,9,16H,1,4-5,8H2,(H2,15,18)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTRJRPNPUBQOC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC=CC=C2C(=O)N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC=CC=C2C(=O)N)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide
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2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzamide
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